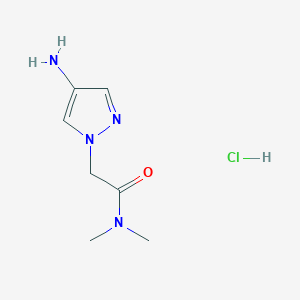
(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride
説明
5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride (5-CPCA-HCl) is a compound that has been studied extensively for its potential scientific applications. It is a derivative of the pyridine family of compounds and is a colorless, crystalline solid with a molecular weight of 337.9 g/mol. 5-CPCA-HCl has been used in a variety of scientific research applications, including enzyme kinetics, protein binding, and drug delivery.
科学的研究の応用
(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate in enzyme kinetics studies, as a ligand in protein binding studies, and as a drug delivery vehicle. In addition, (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride has been used to study the structure-activity relationships of drugs and other compounds.
作用機序
The mechanism of action of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride is not fully understood. However, it is believed to interact with the active sites of enzymes and proteins and to bind to them in a specific manner. This binding is thought to affect the activity of the enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride are not fully understood. However, it is believed to interact with the active sites of enzymes and proteins and to bind to them in a specific manner. This binding is thought to affect the activity of the enzymes and proteins, as well as the biochemical and physiological processes that they regulate.
実験室実験の利点と制限
The advantages of using (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride in lab experiments include its low cost, availability, and ease of synthesis. In addition, it is a relatively stable compound and is not easily degraded. The limitations of using (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride in lab experiments include its limited solubility in aqueous solutions, its low reactivity, and its relatively low affinity for proteins and enzymes.
将来の方向性
Potential future directions for (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery. In addition, further studies could be conducted on its structure-activity relationships and its potential use in enzyme and protein binding studies. Finally, further research could be conducted on its potential use as a substrate in enzyme kinetics studies.
特性
IUPAC Name |
2-[5-(cyclopentylcarbamoyl)-2-oxopyridin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.ClH/c16-11-6-5-9(7-15(11)8-12(17)18)13(19)14-10-3-1-2-4-10;/h5-7,10H,1-4,8H2,(H,14,19)(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYITEJUAMLEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402445.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid amide dihydrochloride](/img/structure/B1402447.png)

![Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride](/img/structure/B1402452.png)
![6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402454.png)
![3-(R)-1-Piperidin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-onehydrochloride](/img/structure/B1402456.png)



![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)